molecular formula C13H23Br B14319537 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene CAS No. 106131-55-9

1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene

Cat. No.: B14319537
CAS No.: 106131-55-9
M. Wt: 259.23 g/mol
InChI Key: KZRCRWFJSHRSGL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is an organic compound characterized by a bromomethyl group attached to a highly substituted cyclopentene ring. This compound is notable for its unique structure, which includes seven methyl groups attached to the cyclopentene ring, making it highly branched and sterically hindered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene typically involves the bromination of a precursor compound. One common method is the free radical bromination of 2,3,3,4,4,5,5-heptamethylcyclopent-1-ene using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Radical initiator for free radical reactions.

    Potassium permanganate: Oxidizing agent for oxidation reactions.

    Lithium aluminum hydride: Reducing agent for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Yields substituted cyclopentene derivatives.

    Oxidation: Produces alcohols or carboxylic acids.

    Reduction: Forms methyl-substituted cyclopentene.

Scientific Research Applications

1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in proteins, DNA, or other cellular components. This reactivity is exploited in various synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopent-1-ene is unique due to its highly branched structure, which imparts significant steric hindrance. This makes it less reactive in certain nucleophilic substitution reactions compared to less hindered analogs. Its unique structure also provides distinct physical and chemical properties, making it valuable in specialized applications .

Properties

CAS No.

106131-55-9

Molecular Formula

C13H23Br

Molecular Weight

259.23 g/mol

IUPAC Name

1-(bromomethyl)-2,3,3,4,4,5,5-heptamethylcyclopentene

InChI

InChI=1S/C13H23Br/c1-9-10(8-14)12(4,5)13(6,7)11(9,2)3/h8H2,1-7H3

InChI Key

KZRCRWFJSHRSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(C1(C)C)(C)C)(C)C)CBr

Origin of Product

United States

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